Comparative Lipophilicity (LogP) Against Primary Amine and N-Methyl Analogs
The LogP value for 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is reported as 0.8764 [1]. This is substantially higher than the reported LogP of its primary amine analog, (1-ethylpyrrolidin-3-yl)methanamine, which ranges from -0.18 to 0.93 across different sources , and higher than the N-methyl analog, 1-(1-methylpyrrolidin-3-yl)-N-methylmethanamine, which has a LogP of 0.535 [2].
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 0.8764 |
| Comparator Or Baseline | 1. (1-ethylpyrrolidin-3-yl)methanamine: -0.184 to 0.925; 2. 1-(1-methylpyrrolidin-3-yl)-N-methylmethanamine: 0.535 |
| Quantified Difference | Target is 0.69 to 1.06 LogP units higher than the primary amine analog, and 0.34 units higher than the N-methyl analog. |
| Conditions | Predicted or calculated values from various chemical databases; values may vary by calculation method. |
Why This Matters
Higher LogP indicates increased lipophilicity, which can improve membrane permeability and influence the pharmacokinetic profile of derived compounds.
- [1] Molbase. 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine. Product Page. (Accessed 2026). View Source
- [2] Molbase. C-(1-METHYL-PYRROLIDIN-3-YL)-METHYLAMINE. Product Page. View Source
